molecular formula C12H11BrN2O B2436480 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide CAS No. 1825536-48-8

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Cat. No.: B2436480
CAS No.: 1825536-48-8
M. Wt: 279.137
InChI Key: NYQPVGTVFGQCMH-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a cyanocyclopropyl group attached to the nitrogen atom, and a methyl group at the fifth position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclopropyl group through a cyclopropanation reaction. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and the benzamide moiety contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
  • 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide

Uniqueness

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups on the benzamide ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-4-9(6-10(13)5-8)11(16)15-12(7-14)2-3-12/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQPVGTVFGQCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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